N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidin-7-yl core substituted with a thiomorpholin-4-yl group at position 2 and a sulfanyl-linked acetamide moiety at position 5. The acetamide is further functionalized with a 4-ethoxyphenyl group. The thiazolo-pyrimidine scaffold is prevalent in medicinal chemistry due to its affinity for enzymes and receptors involved in cancer, inflammation, and microbial pathogenesis .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S3/c1-2-26-14-5-3-13(4-6-14)22-15(25)11-28-18-16-17(20-12-21-18)23-19(29-16)24-7-9-27-10-8-24/h3-6,12H,2,7-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJTVAKWMWHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxyaniline, thiomorpholine, and thiazolopyrimidine derivatives. Common synthetic routes could involve:
Nucleophilic Substitution: Reacting 4-ethoxyaniline with a suitable halogenated precursor to introduce the ethoxyphenyl group.
Cyclization: Forming the thiazolopyrimidine ring through cyclization reactions involving thiourea and appropriate aldehydes or ketones.
Thioether Formation: Introducing the thioether linkage by reacting thiomorpholine with the thiazolopyrimidine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazolopyrimidine ring or the ethoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazolopyrimidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Several studies have investigated the anticancer properties of compounds related to thiazolo-pyrimidines. For instance, derivatives of thiazoles have shown promising results against different cancer cell lines, including HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) . The mechanism often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
-
Anti-inflammatory Effects
- Molecular docking studies suggest that N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This positions the compound as a candidate for further development in anti-inflammatory therapies.
-
Antimicrobial Activity
- Research has indicated that related compounds exhibit antimicrobial properties against various pathogens. The structural features of thiazole and pyrimidine rings contribute to their ability to disrupt microbial cell functions . The potential for this compound to target bacterial infections warrants further investigation.
Table 1: Summary of Research Findings on Related Compounds
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate readily available reagents and established synthetic methodologies. These pathways often utilize nucleophilic substitutions and cyclization reactions to construct the complex heterocyclic framework characteristic of the compound.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects through:
Inhibition: Inhibiting the activity of specific enzymes or receptors.
Activation: Activating signaling pathways or gene expression.
Binding: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Variations in Thiazolo-Pyrimidine Substituents
The substituent at position 2 of the thiazolo-pyrimidine core significantly impacts bioactivity and physicochemical properties. Key analogues include:
Key Observations :
Variations in the Acetamide Substituent
The N-aryl group on the acetamide moiety modulates steric and electronic effects:
Biological Activity
N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of the compound based on various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H18N4O2S2
- Molecular Weight : 366.46 g/mol
This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory processes and cancer cell proliferation. The thiazolo-pyrimidine structure is known to inhibit specific enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds with similar structures. For instance:
- Inhibition of COX Enzymes : A study reported that derivatives of thiazolo-pyrimidines exhibited significant COX-2 inhibition, with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug. The compound's ability to reduce COX-2 levels suggests its potential as an anti-inflammatory agent .
2. Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar compounds on human-derived breast, colon, and ovarian tumor cell lines. These compounds demonstrated potent growth inhibition, suggesting that this compound may also possess anticancer properties .
Table 1: Summary of Biological Activities
Case Study: In Vivo Anti-inflammatory Effects
In a controlled study using carrageenan-induced paw edema in rats, compounds similar to this compound showed significant reductions in inflammation compared to controls. The study highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy .
Q & A
Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-{[2-(thiomorpholin-4-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide, and what critical parameters influence yield in multi-step reactions?
The synthesis typically involves sequential functionalization of the thiazolo[4,5-d]pyrimidine core. Key steps include:
- Thiomorpholine introduction : Coupling thiomorpholine to the thiazolo-pyrimidine scaffold via nucleophilic substitution under anhydrous conditions, using catalysts like DMAP or TMSOTf in solvents such as dichloromethane or THF .
- Sulfanyl-acetamide linkage : Reacting the intermediate with 2-mercaptoacetamide derivatives in the presence of oxidizing agents (e.g., NaIO₄) to form the sulfanyl bridge . Critical parameters : Solvent polarity (THF/H₂O mixtures improve solubility), reaction temperature (–40°C to room temperature to prevent side reactions), and stoichiometric control of sulfur-containing reagents to minimize disulfide byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound, and how are contradictory spectral data resolved?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiomorpholine and acetamide moieties. For example, the thiomorpholine protons appear as a multiplet near δ 3.5–4.0 ppm, while the sulfanyl group’s sulfur environment causes deshielding in adjacent carbons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfur-rich structures .
- Contradiction resolution : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals or ambiguous coupling. Cross-reference with IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the thiomorpholine moiety into the thiazolo[4,5-d]pyrimidine scaffold while minimizing sulfur-based side products?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of thiomorpholine. Avoid protic solvents that may hydrolyze intermediates .
- Catalyst screening : Test Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate substitution without promoting disulfide formation .
- In-line monitoring : Employ flow chemistry (as in ) to control reaction kinetics and isolate intermediates before side reactions occur.
Q. What methodologies are recommended for analyzing conflicting bioactivity data between in vitro enzyme inhibition assays and cellular models for this compound?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests. Discrepancies may arise from poor cellular permeability, which can be assessed via logP measurements or PAMPA assays .
- Metabolite profiling : Use LC-MS to identify intracellular degradation products that may interfere with activity .
- Structure-activity relationship (SAR) studies : Modify the 4-ethoxyphenyl or thiomorpholine groups to isolate contributions to bioactivity .
Q. What computational strategies are employed to predict the binding mode of this acetamide derivative with kinase targets, given its complex heterocyclic architecture?
- Docking simulations : Use software like AutoDock Vina with crystal structures of kinase targets (e.g., EGFR or CDK2). The thiomorpholine’s sulfur atom may form hydrogen bonds with catalytic lysine residues .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of the sulfanyl-acetamide linkage in the binding pocket .
- Quantum mechanics/molecular mechanics (QM/MM) : Model electronic effects of the thiazolo-pyrimidine core on binding affinity .
Q. How should researchers address discrepancies between theoretical and experimental logP values for this highly functionalized thioacetamide compound?
- Experimental validation : Measure logP via shake-flask method using octanol/water partitioning, followed by HPLC quantification .
- Computational adjustment : Apply correction factors in software like MarvinSuite or ACD/Labs to account for sulfur’s polarizability and the ethoxyphenyl group’s hydrophobicity .
- Fragment-based analysis : Deconstruct the molecule into thiomorpholine, thiazolo-pyrimidine, and acetamide fragments to calculate incremental contributions to logP .
Data Contradiction Analysis
Q. How can researchers reconcile inconsistent cytotoxicity results across different cell lines for this compound?
- Cell line profiling : Screen panels of cancer cells (e.g., NCI-60) to identify lineage-specific sensitivity. Cross-reference with genomic databases (e.g., CCLE) to link activity to mutations (e.g., p53 status) .
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as the thiomorpholine’s redox activity may influence efficacy .
- Metabolic stability assays : Compare half-life in hepatocyte models to rule out rapid hepatic clearance skewing results .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
